molecular formula C20H24ClN3O2 B2994713 2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride CAS No. 2380175-46-0

2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride

Cat. No.: B2994713
CAS No.: 2380175-46-0
M. Wt: 373.88
InChI Key: INHLKWSQRKHIJJ-UHFFFAOYSA-N
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Description

2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a methoxyphenyl group, and a pyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions may involve the use of halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpiperidine Derivatives: These compounds share the piperidine ring structure but differ in the attached functional groups.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures.

    Pyridine Derivatives: Compounds containing a pyridine ring with various substituents.

Uniqueness

2-({1-[(2-Methoxyphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile hydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2.ClH/c1-24-19-7-3-2-6-18(19)14-23-10-4-5-17(13-23)15-25-20-11-16(12-21)8-9-22-20;/h2-3,6-9,11,17H,4-5,10,13-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHLKWSQRKHIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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